1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound characterized by the presence of a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a chlorofluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the thiophene group is introduced through a nucleophilic substitution reaction.
Introduction of the Sulfonyl Group: The sulfonyl group is added via sulfonylation, using reagents such as sulfonyl chlorides under basic conditions.
Attachment of the Chlorofluorophenyl Moiety: The final step involves the coupling of the chlorofluorophenyl group to the sulfonylated piperidine intermediate, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiophene and chlorofluorophenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-phenylpiperidine: Similar structure but lacks the thiophene group.
1-((3-Chloro-4-fluorophenyl)sulfonyl)-4-(2-thienyl)piperidine: Similar but with a different thiophene substitution pattern.
Uniqueness
1-(3-chloro-4-fluorobenzenesulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the specific positioning of the thiophene group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S2/c16-14-9-13(1-2-15(14)17)22(19,20)18-6-3-11(4-7-18)12-5-8-21-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVDCKWSVOAWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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